molecular formula C10H10F2O4 B3029411 Methyl 2,6-difluoro-3,5-dimethoxybenzoate CAS No. 651734-55-3

Methyl 2,6-difluoro-3,5-dimethoxybenzoate

Cat. No. B3029411
CAS RN: 651734-55-3
M. Wt: 232.18
InChI Key: ODTXQKMLYIPFJY-UHFFFAOYSA-N
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Description

Methyl 2,6-difluoro-3,5-dimethoxybenzoate (MDFD) is a synthetic compound with a wide range of applications in the field of scientific research. It is used as a reagent in the synthesis of organic molecules and as a tool to study the mechanism of action of various compounds. It is also used in the study of biochemical and physiological effects of various compounds.

Scientific Research Applications

Synthesis and Characterization

Methyl 2,6-difluoro-3,5-dimethoxybenzoate has been utilized in the synthesis of various chemical compounds. It has been involved in alkylation and annulation reactions, leading to the production of complex chemical structures like phthalides, anthraquinones, and hypericin derivatives. For instance, Liu Zuliang (2007) discussed the synthesis of 3,5-dimethoxyphthalic anhydride, a compound derived from reactions involving methyl 3,5-dimethoxybenzoate (Liu, 2007).

Reaction Studies

Studies by Durrani and Tyman (1980) explored reactions of 3,5-dimethoxyfluorobenzene leading to homologous orsellinic acid dimethyl ethers. This process highlights the potential of this compound in creating various benzoic acids and ethers, demonstrating its versatility in organic synthesis (Durrani & Tyman, 1980).

Chemical Synthesis

Cameron and Hildyard (1968) described the preparation of 3,5-dimethoxyphenylnitromethane, an intermediate in synthesizing naphthalenetriol precursors. This underscores the role of this compound in the synthesis of complex organic molecules, further illustrating its significance in chemical research (Cameron & Hildyard, 1968).

Metallation Studies

Research by Thornton and Jarman (1990) on the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines used methyl 2,6-difluoro-4-(pivaloylamino)benzoate. Their study demonstrated the influence of fluorine in directing the regiocontrol of metallation, an essential aspect in the synthesis of various organic compounds (Thornton & Jarman, 1990).

Photophysical Behavior Study

Santra et al. (2019) characterized the photophysical behavior of DFHBI derivatives, where this compound plays a crucial role. This research provides insights into the fluorescence properties of these molecules, which is significant for applications in bioimaging and molecular sensors (Santra et al., 2019).

Safety and Hazards

“Methyl 2,6-difluoro-3,5-dimethoxybenzoate” has a GHS07 signal word of warning . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

methyl 2,6-difluoro-3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-14-5-4-6(15-2)9(12)7(8(5)11)10(13)16-3/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTXQKMLYIPFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)C(=O)OC)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732176
Record name Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

651734-55-3
Record name Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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